Cyclohexylidenemethylbenzene
Overview
Description
Cyclohexylidenemethylbenzene, also known as cyclohexylidene-toluene, is an organic compound with the chemical formula C13H16. It consists of a cyclohexylidene group attached to a methylbenzene ring. This compound is known for its aromatic properties and is utilized in various fields, including organic synthesis, pharmaceuticals, and specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylidenemethylbenzene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between cyclohexylideneacetate and benzaldehyde under basic conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig reactions or other alkylation processes. These methods are optimized for high yield and purity, often using advanced catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexylidenemethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed for reduction reactions.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Cyclohexylmethylbenzene
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Cyclohexylidenemethylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in organic synthesis for the production of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the manufacturing of fragrances, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclohexylidenemethylbenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic ring can participate in π-π interactions, while the cyclohexylidene group can undergo conformational changes that influence its reactivity. These properties make it a versatile compound in chemical reactions and biological studies .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethylbenzene: Similar structure but with a cyclohexyl group instead of a cyclohexylidene group.
Benzylcyclohexane: Contains a benzyl group attached to a cyclohexane ring.
Cyclohexylbenzene: A simpler structure with a cyclohexyl group directly attached to a benzene ring.
Uniqueness
Cyclohexylidenemethylbenzene is unique due to its combination of an aromatic ring and a cyclohexylidene group, which provides distinct reactivity and versatility in various chemical and industrial applications .
Properties
IUPAC Name |
cyclohexylidenemethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8,11H,2,5-6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXRZGCRHVKJIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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